molecular formula C10H14F3NO2 B12878182 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one CAS No. 84047-49-4

4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one

Cat. No.: B12878182
CAS No.: 84047-49-4
M. Wt: 237.22 g/mol
InChI Key: MDTYYJXTJVZPLM-UHFFFAOYSA-N
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Description

4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of trifluoromethyl and dipropyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of α,β-unsaturated carbonyl compounds: with amines and trifluoromethylating agents.

    Condensation reactions: involving dipropyl ketones and trifluoromethylated amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable reactions with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole N-oxides using oxidizing agents.

    Reduction: Reduction of the oxazole ring to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl or dipropyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.

Scientific Research Applications

4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with metabolic pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
  • 4,4-Diethyl-2-(trifluoromethyl)oxazol-5(4H)-one
  • 4,4-Dipropyl-2-(methyl)oxazol-5(4H)-one

Properties

CAS No.

84047-49-4

Molecular Formula

C10H14F3NO2

Molecular Weight

237.22 g/mol

IUPAC Name

4,4-dipropyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C10H14F3NO2/c1-3-5-9(6-4-2)8(15)16-7(14-9)10(11,12)13/h3-6H2,1-2H3

InChI Key

MDTYYJXTJVZPLM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC(=N1)C(F)(F)F)CCC

Origin of Product

United States

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